4-(2,2-Difluorocyclopropoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)5-8(10)15-7-3-1-6(2-4-7)9(13)14/h1-4,8H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMMNFWHMXBWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2,2 Difluorocyclopropoxy Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 4-(2,2-difluorocyclopropoxy)benzoic acid reveals two primary strategic disconnections. The first is the ether linkage, which can be disconnected to yield a phenol (B47542) derivative, 4-hydroxybenzoic acid, and a suitable 2,2-difluorocyclopropyl electrophile. The second key disconnection involves the carboxyl group on the benzene (B151609) ring, suggesting a precursor such as a 4-alkoxy-substituted aryl halide that can be carboxylated in a later step.
Following the first strategy, the ether bond is retrosynthetically cleaved via a Williamson ether synthesis logic. This leads to 4-hydroxybenzoic acid or its corresponding ester as one key intermediate and a reactive derivative of 2,2-difluorocyclopropanol (B2706364), such as a tosylate or halide, as the other. The synthesis of 4-hydroxybenzoic acid is well-established, often produced commercially via the Kolbe-Schmitt reaction from potassium phenoxide and carbon dioxide.
The second strategy involves disconnecting the C-C bond between the aromatic ring and the carboxyl group. This points towards a palladium-catalyzed carboxylation of a 4-(2,2-difluorocyclopropoxy)aryl halide. This approach requires the prior formation of the cyclopropoxy-aryl ether linkage, which would be synthesized from a 4-halophenol and a 2,2-difluorocyclopropanol derivative.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. For the first retrosynthetic approach, a crucial intermediate is a protected form of 4-hydroxybenzoic acid, typically an ester such as methyl or ethyl 4-hydroxybenzoate. These esters can be readily synthesized by the esterification of 4-hydroxybenzoic acid with the corresponding alcohol in the presence of an acid catalyst.
The synthesis of the 2,2-difluorocyclopropanol moiety is more challenging. It can be approached through the difluorocyclopropanation of a suitable alkene precursor bearing a protected hydroxyl group, followed by deprotection. For instance, the reaction of a vinyl ether with a difluorocarbene source would yield a 2,2-difluoro-1-(alkoxy)cyclopropane, which can then be hydrolyzed to the desired 2,2-difluorocyclopropanol. Alternatively, enzymatic approaches have been explored for the stereoselective synthesis of cyclopropanol (B106826) esters.
For the second retrosynthetic strategy, the key precursor is a 4-(2,2-difluorocyclopropoxy)aryl halide. This intermediate is typically prepared by the etherification of a 4-halophenol with a reactive derivative of 2,2-difluorocyclopropanol.
Key Reaction Pathways and Mechanistic Considerations in Difluorocyclopropane Formation
Cyclopropanation Reactions for the Difluorocyclopropane Ring System
The formation of the 2,2-difluorocyclopropane ring is a critical step in the synthesis. This is most commonly achieved through the addition of difluorocarbene (:CF₂) to an appropriate alkene. Several reagents and methods have been developed for the generation of difluorocarbene.
One widely used method is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). This reaction is typically carried out at elevated temperatures, where the salt decarboxylates to generate the difluorocarbene, which then reacts in situ with the alkene. Microwave-assisted protocols have been shown to significantly reduce reaction times for this transformation.
Another effective difluorocarbene source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often activated by a fluoride (B91410) source such as sodium iodide. This method can proceed under milder conditions compared to the thermal decomposition of halodifluoroacetate salts. The choice of difluorocarbene precursor and reaction conditions can be influenced by the nature of the alkene substrate.
| Difluorocarbene Precursor | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium chlorodifluoroacetate | High temperature (e.g., refluxing diglyme) or microwave irradiation | Commercially available, good functional group tolerance | Requires high temperatures, potential for side reactions |
| (Trifluoromethyl)trimethylsilane / NaI | Refluxing THF | Milder conditions, high yields | Reagent cost |
Palladium-Catalyzed Coupling Reactions in Benzoic Acid Scaffold Assembly
For synthetic routes that build the benzoic acid moiety on a pre-existing aromatic scaffold, palladium-catalyzed carboxylation reactions are a powerful tool. These reactions typically involve the coupling of an aryl halide (or triflate) with a source of carbon monoxide or carbon dioxide.
In one common approach, an aryl bromide or iodide is treated with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, often in an alcoholic solvent to directly yield the corresponding ester. Subsequent hydrolysis then affords the carboxylic acid. Recent advancements have also enabled the direct carboxylation of aryl halides using carbon dioxide, which is a more environmentally benign C1 source.
The general catalytic cycle for palladium-catalyzed carbonylation of an aryl halide (Ar-X) involves:
Oxidative addition of the aryl halide to a Pd(0) complex to form an Ar-Pd(II)-X species.
Insertion of carbon monoxide into the Ar-Pd bond to form an acyl-palladium complex.
Nucleophilic attack by an alcohol or water on the acyl-palladium complex to release the ester or carboxylic acid and regenerate the Pd(0) catalyst.
Etherification Strategies for the Cyclopropoxy Linkage
The formation of the ether bond between the 2,2-difluorocyclopropane ring and the benzoic acid scaffold is typically achieved through a Williamson ether synthesis or related nucleophilic substitution reaction. In this reaction, a phenoxide, generated by deprotonating a 4-hydroxybenzoic acid derivative, acts as the nucleophile, attacking an electrophilic 2,2-difluorocyclopropyl derivative (e.g., tosylate, mesylate, or halide).
The success of this reaction can be influenced by steric hindrance. The cyclopropyl (B3062369) group can present some steric bulk, potentially slowing down the reaction. The choice of solvent and base is crucial for promoting the desired O-alkylation over potential side reactions. Polar aprotic solvents like DMF or DMSO are often employed to enhance the rate of the Sₙ2 reaction.
| Reactants | Base | Solvent | Key Considerations |
| 4-Hydroxybenzoic ester + 2,2-Difluorocyclopropyl tosylate | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Ester protection is necessary to avoid reaction at the carboxylic acid. |
| 4-Halophenol + 2,2-Difluorocyclopropanol | NaH, KOBu | THF, Dioxane | Requires subsequent carboxylation of the aryl halide. |
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the difluorocyclopropanation step, the use of microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating. The choice of solvent can also be critical, with lower boiling point solvents facilitating product isolation.
In palladium-catalyzed carboxylation reactions, the selection of the ligand, base, and solvent system is crucial for catalyst activity and stability. The pressure of carbon monoxide and the reaction temperature are also key parameters that need to be fine-tuned to achieve optimal results. For hindered substrates, the use of more electron-rich and bulky phosphine ligands can often improve the efficiency of the catalytic cycle.
For the Williamson ether synthesis, particularly with potentially hindered reactants, reaction conditions must be carefully controlled to favor the desired substitution reaction over elimination. The use of a strong, non-nucleophilic base can ensure complete formation of the phenoxide without competing in the substitution reaction. Additionally, the choice of the leaving group on the cyclopropyl moiety can impact the reaction rate, with tosylates and iodides generally being more reactive than bromides or chlorides. Recent developments in ether synthesis for hindered substrates, such as electrochemical methods, may also offer alternative strategies to overcome steric challenges.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2,2 Difluorocyclopropoxy Benzoic Acid
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded specific X-ray crystallography data for the compound 4-(2,2-difluorocyclopropoxy)benzoic acid. Therefore, a detailed analysis of its solid-state molecular geometry and crystal packing based on experimental single-crystal X-ray diffraction is not possible at this time.
While crystallographic studies have been conducted on analogous benzoic acid derivatives, which often feature common structural motifs like the formation of hydrogen-bonded dimers, such data cannot be directly extrapolated to predict the precise crystal structure of the title compound. nih.govresearchgate.netresearchgate.netresearchgate.net The unique stereoelectronic properties of the 2,2-difluorocyclopropoxy group are expected to significantly influence the intermolecular interactions and the resulting crystal lattice.
A future X-ray diffraction study of a suitable single crystal of this compound would be necessary to definitively determine its crystallographic parameters. Such an analysis would provide invaluable information, including:
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles of the molecule in the solid state, offering insight into the conformation of the difluorocyclopropoxy and benzoic acid moieties.
Crystal Packing and Intermolecular Interactions: A detailed understanding of how the molecules are arranged in the crystal, including the identification of key intermolecular forces such as hydrogen bonding (e.g., between carboxylic acid groups), halogen bonding, and π-π stacking interactions that govern the supramolecular architecture.
Without experimental data, any discussion of the solid-state structure remains speculative. The scientific community awaits the successful crystallization and subsequent X-ray crystallographic analysis of this compound to fully elucidate its three-dimensional structure.
Computational and Theoretical Investigations of 4 2,2 Difluorocyclopropoxy Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's optimized geometry and electronic properties. Density Functional Theory (DFT) is a widely used computational method for this purpose due to its balance of accuracy and computational efficiency. ajgreenchem.comkarazin.ua For derivatives of benzoic acid, DFT methods, such as B3LYP combined with basis sets like 6-311G, are commonly employed to predict molecular structures. researchgate.netactascientific.com
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For example, in a related compound, 4-(carboxyamino)-benzoic acid, DFT calculations determined that the C-C bond lengths in the phenyl ring range from 1.392 Å to 1.402 Å. researchgate.net The geometry of the carboxylic acid group, including the C=O and C-O bond lengths, is also a key output of these calculations. researchgate.net For 4-(2,2-Difluorocyclopropoxy)benzoic acid, DFT would be used to determine the spatial arrangement of the difluorocyclopropoxy group relative to the benzoic acid moiety, providing a detailed three-dimensional model of its most stable structure.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis involves identifying these different conformers and determining their relative energies. mdpi.com This is achieved by mapping the potential energy surface of the molecule as a function of specific dihedral angles. researchgate.net
For instance, a study on 2-fluoro-4-hydroxy benzoic acid identified eight different conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com Calculations revealed both trans and cis forms of the carboxylic acid group, with the trans conformers being more stable. mdpi.comresearchgate.net A similar analysis for this compound would involve rotating the bonds connecting the cyclopropoxy ring to the ether oxygen and the ether oxygen to the benzene (B151609) ring. This would identify the most energetically favorable orientations, which dictate the molecule's predominant shape and its ability to interact with other molecules.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that a molecule is more reactive and can be easily polarized. nih.gov For example, calculations on 4-(carboxyamino)-benzoic acid showed a HOMO-LUMO gap of 5.0 eV, indicating a stable structure. actascientific.com This analysis also helps in understanding electronic transitions. The absorption of UV-visible light can promote an electron from the HOMO to the LUMO, and the energy gap corresponds to the energy of this transition. researchgate.netaimspress.com Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra of benzoic acid derivatives. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.00 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. MEP analysis is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govniscpr.res.in
Typically, regions with negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen. nih.gov Conversely, regions with positive potential, shown in blue, are electron-poor (e.g., around hydrogen atoms) and are targets for nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and ether groups and the fluorine atoms, highlighting these as potential sites for interaction. researchgate.net
Prediction of Chemical Reactivity Descriptors (e.g., electrophilicity, ionization energy, chemical hardness)
From the calculated HOMO and LUMO energies, a set of global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.net These descriptors provide a theoretical framework for understanding chemical behavior. actascientific.com
Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Potential (μ): The escaping tendency of electrons, calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as ω = μ² / (2η). actascientific.com
These parameters have been calculated for various benzoic acid derivatives to assess their reactivity. actascientific.comresearchgate.net
| Descriptor | Value for 4-(carboxyamino)-benzoic acid actascientific.com |
|---|---|
| Ionization Energy (I) | 6.82 eV |
| Electron Affinity (A) | 1.82 eV |
| Chemical Hardness (η) | 2.50 eV |
| Chemical Potential (μ) | -4.32 eV |
| Electrophilicity Index (ω) | 3.73 eV |
Non-Linear Optical (NLO) Properties Evaluation
Molecules with significant charge separation and high polarizability can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. actascientific.com Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large dipole moment and hyperpolarizability value are indicative of potential NLO activity. researchgate.net For substituted benzoic acids, the presence of electron-donating and electron-withdrawing groups can enhance these properties. actascientific.com Theoretical calculations for this compound would involve computing these parameters to evaluate its potential as an NLO material.
Solvation Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models
Chemical reactions and molecular properties are significantly influenced by the solvent environment. jbiochemtech.com Computational models can account for these effects using two main approaches: implicit and explicit solvent models. nih.gov
Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and is often used to study how solvation alters molecular geometry, electronic properties, and reactivity descriptors. researchgate.netnih.gov
Explicit Models: In this approach, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. nih.gov
Combined Implicit-Explicit Models: For charged species like the conjugate base of an acid, a hybrid approach can be effective. This involves explicitly modeling the first solvation shell (e.g., a few water molecules) and treating the rest of the solvent as a continuum. nih.govresearchgate.net This method has proven useful for accurately calculating properties like acid dissociation constants (pKa). nih.gov
Studies on benzoic acid derivatives have shown that solvation can significantly alter their thermodynamic properties and reactivity. researchgate.netjbiochemtech.com
Chemical Reactivity and Derivatization Strategies for 4 2,2 Difluorocyclopropoxy Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily involving nucleophilic acyl substitution. jackwestin.com These reactions allow for the conversion of the acid into esters, amides, and other reactive intermediates, providing a gateway to diverse chemical derivatives. jackwestin.commsu.edu
The conversion of 4-(2,2-difluorocyclopropoxy)benzoic acid into esters and amides is a fundamental strategy for modifying its physicochemical properties.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.com This method is widely used to produce esters with various alkyl or aryl groups. Previous studies on benzoic acid derivatives show that esters can be readily synthesized, which may improve properties like membrane permeability for biological applications. unil.ch
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide can be challenging due to the formation of a highly unreactive carboxylate salt. jackwestin.com Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed to facilitate the reaction. jackwestin.com This approach allows for the synthesis of a broad range of primary, secondary, and tertiary amides, which are prevalent structures in medicinal chemistry.
Below is a table summarizing typical esterification and amidation reactions.
| Reaction Type | Reagents | Product | Typical Conditions |
| Esterification | Alcohol (R-OH) | 4-(2,2-Difluorocyclopropoxy)benzoate ester | Acid catalyst (e.g., H₂SO₄), heat |
| Amidation | Amine (R-NH₂) | N-substituted-4-(2,2-difluorocyclopropoxy)benzamide | Coupling agent (e.g., DCC), solvent (e.g., DCM) |
To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic intermediates like acid chlorides and anhydrides. libretexts.org
Acid Chlorides: These highly reactive compounds are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.orgwikipedia.org The resulting 4-(2,2-difluorocyclopropoxy)benzoyl chloride is a versatile intermediate that readily reacts with a wide range of nucleophiles (alcohols, amines, etc.) to form esters and amides, often under milder conditions and in higher yields than direct methods. preprints.org
Acid Anhydrides: Anhydrides can be formed by reacting a carboxylic acid with an acid chloride in the presence of a base. jackwestin.com Symmetrical anhydrides can also be prepared by the dehydration of two equivalents of the carboxylic acid. These intermediates are also effective acylating agents, though generally less reactive than acid chlorides. libretexts.org
Aromatic Ring Transformations and Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglumenlearning.com The position of substitution on the ring is governed by the directing effects of the two existing substituents: the carboxylic acid group and the difluorocyclopropoxy group. wikipedia.org
-COOH group: The carboxylic acid group is an electron-withdrawing group (EWG) and acts as a deactivating, meta-director. wikipedia.orgbritannica.comorganicchemistrytutor.com It removes electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the position meta to itself (C3 and C5). britannica.comuci.edu
Given that the two substituents are para to each other, their directing effects are aimed at the same positions (C2, C3, C5, and C6). The ortho, para-directing difluorocyclopropoxy group directs incoming electrophiles to the C2 and C6 positions, while the meta-directing carboxylic acid group directs them to the C3 and C5 positions. In such cases, the more strongly activating group typically governs the regioselectivity. uci.edu However, the interplay of the activating resonance of the ether and the deactivating nature of both the carboxyl group and the inductively withdrawing difluorocyclopropyl moiety complicates predictions without experimental data.
Cyclopropane (B1198618) Ring Reactivity and Transformations
The gem-difluorocyclopropane ring is a unique structural motif characterized by high ring strain and altered electronic properties due to the presence of two fluorine atoms. rsc.orgbeilstein-journals.org This leads to specific reactivity patterns, particularly ring-opening reactions.
The introduction of two fluorine atoms significantly increases the ring-strain energy of the cyclopropane ring compared to its non-fluorinated counterpart. rsc.orgnih.gov This strain, combined with the electronic effects of the fluorine atoms, makes the distal C-C bond (the bond opposite the CF₂ group) elongated and prone to cleavage. rsc.orgbeilstein-journals.orgrsc.org
Ring-opening of gem-difluorocyclopropanes can be initiated by various reagents and catalysts, including acids, transition metals, and radical initiators. beilstein-journals.orgcas.cn
Acid-Catalyzed Ring Opening: In the presence of acids, the cyclopropane ring can be opened. For example, the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes unexpectedly resulted in ring-opened aryl 3-chloro-3,3-difluoropropyl ketones rather than the expected cyclopropyl (B3062369) ketones. acs.org This suggests that under Lewis acid conditions, the acylium ion intermediate can rearrange via ring-opening. acs.org
Transition Metal-Catalyzed Ring Opening: Palladium-catalyzed reactions are particularly effective for the ring-opening functionalization of gem-difluorocyclopropanes. rsc.orgrsc.org These reactions often proceed through an oxidative addition of the distal C-C bond to a Pd(0) catalyst, forming an allyl-Pd(II) intermediate. rsc.org This intermediate can then react with various nucleophiles to yield monofluorinated alkenes. rsc.org
Beyond ring-opening, the gem-difluorocyclopropane ring can undergo transformations that maintain the three-membered ring structure or lead to other useful products. These transformations can be broadly categorized based on whether C-F bonds are cleaved. rsc.orgbohrium.com
Transformations without C-F Bond Cleavage: These include reactions like cycloadditions. For instance, Rh-catalyzed [3 + 2] cycloaddition reactions between gem-difluorocyclopropanes and alkenes have been reported to produce gem-difluorinated cyclopentanes. rsc.org
Transformations with C-F Bond Cleavage: Palladium-catalyzed reactions can also lead to the functionalization of a C-F bond. rsc.org These processes can be chemodivergent, where ligand control can dictate whether the reaction proceeds with mono-defluorinative alkylation or a defluorinative annulation to form furan derivatives. rsc.org Additionally, catalytic 1,3-difluorination of 1,1-difluorocyclopropane substrates can occur, formally corresponding to an alkene 1,2-fluorotrifluoromethylation. nih.gov
Influence of Fluorine Atoms on the Overall Reactivity Profile of the Compound
The two fluorine atoms on the cyclopropane ring are the most influential features determining the chemical character of this compound. Their strong inductive electron-withdrawing effect (-I effect) has a cascading impact throughout the molecule.
Firstly, the C-F bonds are highly polarized, leading to a significant dipole moment within the cyclopropane ring. This polarization, combined with the inherent ring strain of the three-membered ring, makes the distal C-C bond susceptible to cleavage under certain conditions. The gem-difluoro group increases the ring-strain energy of cyclopropane, which can facilitate ring-opening reactions. rsc.org
Secondly, the electron-withdrawing nature of the 2,2-difluorocyclopropoxy group deactivates the aromatic ring towards electrophilic substitution. This effect is primarily inductive, as the oxygen atom's lone pairs can participate in resonance, donating electron density to the ring (+R effect). However, the potent -I effect of the fluorinated substituent is expected to outweigh the +R effect, leading to a net deactivation of the benzene ring. Consequently, electrophilic aromatic substitution reactions, such as nitration or halogenation, would require harsher conditions compared to unsubstituted benzoic acid.
The acidity of the carboxylic acid group is also enhanced by the fluorine atoms. Electron-withdrawing substituents on the benzene ring increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. researchgate.netnih.gov The 2,2-difluorocyclopropoxy group, acting as an electron-withdrawing substituent, will therefore increase the dissociation of the carboxylic acid proton, making this compound a stronger acid than benzoic acid itself.
The table below illustrates the effect of electron-withdrawing groups on the acidity of benzoic acid derivatives.
| Substituent | pKa |
| H | 4.20 |
| 4-Cl | 3.98 |
| 4-NO2 | 3.44 |
| 4-(2,2-Difluorocyclopropoxy) | Predicted to be < 4.20 |
Note: The pKa for this compound is an educated prediction based on the electronic effects of the substituent.
Catalytic Transformations and Mechanistic Studies
While specific catalytic transformations for this compound are not extensively documented, the reactivity of the gem-difluorocyclopropane motif in related systems provides insight into potential catalytic pathways. Transition metal catalysis, particularly with palladium, has been shown to effect ring-opening and functionalization of gem-difluorocyclopropanes. rsc.org
One potential catalytic transformation involves the palladium-catalyzed ring-opening of the difluorocyclopropane ring. This process is thought to proceed via oxidative addition of the strained C-C bond to a low-valent palladium complex. rsc.org The resulting palladacyclobutane intermediate can then undergo further reactions, such as cross-coupling with various partners. For aryl-substituted gem-difluorocyclopropanes, this can lead to the formation of fluoroallylic products. researchgate.net
Mechanistic studies on similar compounds suggest that the regioselectivity of the ring-opening is influenced by both electronic and steric factors. The distal C-C bond of the gem-difluorocyclopropane is often preferentially cleaved due to its relative weakness and the electronic influence of the fluorine atoms. rsc.orgrsc.org
The carboxylic acid group can also be a target for catalytic transformations. For instance, catalytic reduction of the carboxylic acid to an alcohol can be achieved using various reducing agents in the presence of a suitable catalyst. Furthermore, the carboxylic acid can be catalytically converted into esters, amides, or other derivatives.
The table below summarizes potential catalytic transformations for this compound based on the reactivity of its functional groups.
| Functional Group | Catalytic Transformation | Potential Catalyst |
| 2,2-Difluorocyclopropane | Ring-opening/Cross-coupling | Palladium complexes |
| Carboxylic Acid | Reduction to alcohol | Borane complexes, catalytic hydrogenation |
| Carboxylic Acid | Esterification | Acid or base catalysis |
| Carboxylic Acid | Amide formation | Coupling agents (e.g., DCC, EDC) |
| Aromatic Ring | Cross-coupling (e.g., Suzuki, Heck) | Palladium complexes |
It is important to note that the reaction conditions for these transformations would need to be carefully optimized to account for the specific electronic and steric properties of this compound.
Applications of 4 2,2 Difluorocyclopropoxy Benzoic Acid As a Synthetic Building Block and Chemical Intermediate
Utilization in the Construction of Complex Organic Molecules
4-(2,2-Difluorocyclopropoxy)benzoic acid serves as a crucial starting material for the synthesis of a wide array of complex organic molecules, particularly those with potential biological activity. The carboxylic acid moiety provides a convenient handle for various chemical transformations, most notably amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the linkage of the 4-(2,2-difluorocyclopropoxy)phenyl motif to diverse amine-containing fragments.
The synthesis of N-substituted benzamides is a common application. Standard amide coupling conditions, often employing reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, facilitate the efficient formation of amide bonds between this compound and a wide range of primary and secondary amines. This straightforward approach enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the reaction with various anilines or aliphatic amines leads to the corresponding N-aryl and N-alkyl benzamides, respectively. researchgate.netluxembourg-bio.comrsc.orgnih.govresearchgate.net
Beyond simple amides, this building block is instrumental in the synthesis of more elaborate heterocyclic structures. The benzoic acid functionality can be converted to other reactive intermediates, which then participate in cyclization reactions to form various heterocyclic rings. While specific examples directly employing this compound are not extensively documented in publicly available literature, the analogous chemistry of other substituted benzoic acids provides a clear blueprint for its potential applications. For example, derivatives of 4-fluorobenzoic acid have been used to synthesize bioactive 1,3,4-oxadiazoles. globalscientificjournal.com This suggests that this compound could similarly be a precursor to novel heterocyclic compounds with unique pharmacological profiles. researchgate.netmdpi.comnih.gov
Development of Novel Chemical Scaffolds with Tunable Properties
The incorporation of the 2,2-difluorocyclopropoxy group into organic molecules imparts distinct and advantageous properties to the resulting chemical scaffolds. This moiety is considered a bioisostere of other functional groups, such as the methoxy (B1213986) or trifluoromethoxy group, but with unique conformational and electronic characteristics.
Electronic Properties: The two fluorine atoms on the cyclopropane (B1198618) ring are strongly electron-withdrawing. This influences the electron density of the attached phenyl ring and the acidity of the benzoic acid proton. The electron-withdrawing nature of the difluorocyclopropoxy group can impact the binding affinity of a molecule to its biological target by altering electrostatic interactions and hydrogen bonding capabilities. unina.it This allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
Role in Cascade Reactions and Multicomponent Transformations
Passerini and Ugi Reactions: The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that utilize a carboxylic acid as one of the key components. wikipedia.orgwalisongo.ac.idorganic-chemistry.orgnih.gov
The Passerini three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgwalisongo.ac.idorganic-chemistry.orgnih.govresearchgate.net
The Ugi four-component reaction adds an amine to the mixture to produce an α-acylamino amide. nih.govnih.govbeilstein-journals.orgresearchgate.netust.hk
Given its carboxylic acid functionality, this compound is theoretically a suitable substrate for both Passerini and Ugi reactions. Its participation in these reactions would allow for the rapid generation of complex molecules incorporating the unique difluorocyclopropoxy moiety. The resulting products could serve as valuable intermediates for further synthetic elaborations or as final compounds in high-throughput screening campaigns. The inherent properties of the difluorocyclopropoxy group would be directly embedded into the diverse molecular scaffolds generated through these MCRs.
Design and Synthesis of Advanced Chemical Probes
Chemical probes are essential tools for studying biological systems. Fluorescent probes and photoaffinity probes are two important classes that enable the visualization and identification of biological targets. The benzoic acid scaffold is a common feature in the design of such probes.
Fluorescent Probes: The design of fluorescent probes often involves a fluorophore and a recognition element. The electronic properties of substituents on an aromatic ring can influence the fluorescence quantum yield of a nearby fluorophore through processes like photoinduced electron transfer (PeT). While direct applications of this compound in this area are not widely reported, the principles of probe design suggest its potential utility. For example, it could be incorporated into latent fluorophores, where a specific chemical reaction unmasks the fluorescence. nih.govresearchgate.netnih.gov
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological sample. A photoaffinity probe typically consists of a recognition element, a photoreactive group (like an azide (B81097) or diazirine), and a reporter tag (such as an alkyne for click chemistry). This compound could serve as a precursor to such probes. The carboxylic acid can be used as a handle to attach the photoreactive group and the reporter tag. The 4-(2,2-difluorocyclopropoxy)phenyl moiety would act as the recognition element, directing the probe to its target. Upon photoactivation, the probe would covalently bind to its target, allowing for subsequent identification via the reporter tag. nih.govscispace.comnih.gov
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Approaches
Current synthetic strategies for introducing the 2,2-difluorocyclopropoxy moiety often rely on multi-step sequences that may involve harsh reagents, stoichiometric waste, and significant energy consumption. A primary future challenge lies in the development of more sustainable and atom-economical methods for the synthesis of 4-(2,2-difluorocyclopropoxy)benzoic acid and its analogues.
One promising avenue is the exploration of biocatalytic approaches . Engineered enzymes could potentially mediate the difluorocyclopropanation of a suitable phenolic precursor, offering high stereoselectivity and milder reaction conditions. The use of whole-cell biocatalysts for the production of 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated, and integrating enzymatic difluorocyclopropanation into such a pathway could lead to a fully biosynthetic route. nih.gov
Another area of focus is the application of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 1,1-difluorocyclopropanes, often using less hazardous solvents. ssrn.com Adapting these methods for the etherification of 4-hydroxybenzoic acid derivatives with a difluorocyclopropyl electrophile could lead to more energy-efficient and rapid synthetic protocols.
| Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, use of renewable feedstocks. | Enzyme discovery and engineering for difluorocyclopropanation. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of microwave parameters for etherification. |
| Atom-Economical Catalysis | Minimized waste, increased efficiency. | Development of catalytic C-O bond formation with difluorocyclopropyl electrophiles. |
Exploration of Novel Reactivity Patterns Induced by the Difluorocyclopropoxy Group
The gem-difluorocyclopropane unit is known to possess unique electronic properties and significant ring strain, which can be harnessed to uncover novel reactivity patterns. The interplay between the electron-withdrawing difluorocyclopropoxy group and the electron-donating/withdrawing nature of the benzoic acid moiety presents an intriguing platform for chemical exploration.
Future research should investigate the ring-opening reactions of the difluorocyclopropane ring in this compound. Transition-metal catalysis, for instance, has been shown to effect the ring-opening of gem-difluorocyclopropanes to generate fluoroallyl species. rsc.org Applying such methodologies to the target compound could provide access to a new class of functionalized benzoic acid derivatives.
Additionally, the difluorocyclopropoxy group may influence the reactivity of the aromatic ring. It will be important to explore how this substituent directs electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the fluorine atoms could deactivate the ring, but the oxygen atom may counteract this effect to some extent, leading to unique regioselectivity.
The potential for the difluorocyclopropane ring to act as a donor in donor-acceptor cyclopropane (B1198618) chemistry is another exciting area. While typically considered an acceptor, under certain conditions, the gem-difluoro group has been shown to act as an unconventional donor, participating in (3+2)-cycloadditions. rsc.org Investigating this reactivity with the benzoic acid derivative could lead to the synthesis of complex heterocyclic scaffolds.
Advanced Computational Modeling of Reaction Dynamics and Solvent Effects
To guide and accelerate the discovery of new synthetic methods and reactivity patterns, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can provide deep insights into the mechanisms of reactions involving this compound.
Future computational studies should focus on modeling the transition states of potential ring-opening and cycloaddition reactions . This can help in predicting reaction feasibility, understanding regioselectivity, and identifying suitable catalysts. For example, DFT calculations have been successfully used to elucidate the mechanism and selectivity of palladium-catalyzed defluorinative arylation of gem-difluorocyclopropanes. ssrn.com
Furthermore, the explicit modeling of solvent effects will be crucial for accurately predicting reaction outcomes. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the stability of intermediates and transition states, particularly for reactions involving charged species.
Finally, computational methods can be employed to predict the physicochemical properties of this compound and its derivatives. This includes properties relevant to its potential applications, such as its electronic properties for materials science or its conformational preferences for drug design.
Integration into Automated Synthesis Platforms
The increasing complexity of molecules in drug discovery and materials science necessitates the use of high-throughput and automated synthesis methods. A significant future direction will be the integration of the synthesis of this compound and its derivatives into automated synthesis platforms .
The modular nature of automated platforms would allow for the sequential introduction of different functionalities. For example, a flow reactor could be used for the synthesis of the core this compound, which could then be directly fed into another reactor for derivatization of the carboxylic acid group. This approach would significantly accelerate the exploration of the chemical space around this novel scaffold.
| Platform | Key Features | Potential Impact on Research |
| Flow Chemistry | Continuous processing, precise control, enhanced safety. | On-demand synthesis, rapid optimization of reaction conditions. |
| Robotic Automation | High-throughput experimentation, unattended operation. | Accelerated library synthesis for screening and discovery. |
| Integrated Systems | Combination of synthesis, purification, and analysis. | Streamlined workflow from starting materials to purified compounds. |
Discovery of New Chemical Transformations for the Compound and its Derivatives
Beyond the reactivity of the difluorocyclopropoxy group, the carboxylic acid functionality of this compound serves as a versatile handle for a wide range of chemical transformations. Future research should focus on exploring new derivatization strategies to expand the library of accessible compounds.
Standard transformations of the carboxylic acid group, such as esterification, amidation, and reduction , will be fundamental in creating a diverse set of derivatives for biological screening and materials characterization. The development of efficient and high-yielding protocols for these reactions will be essential.
More advanced transformations could involve the conversion of the carboxylic acid to other functional groups, such as isocyanates, nitriles, or tetrazoles , which are valuable bioisosteres in medicinal chemistry. Furthermore, the benzoic acid moiety can participate in decarboxylative coupling reactions , allowing for the introduction of new substituents at the 4-position of the aromatic ring.
Finally, the combination of transformations at both the carboxylic acid and the difluorocyclopropane ring would open up a vast chemical space. For example, a ring-opening reaction of the cyclopropane followed by derivatization of the carboxylic acid could lead to novel bifunctional molecules with unique properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
